3,6-Difluoropicolinonitrile

Beschreibung

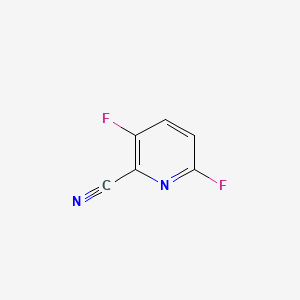

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-difluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPRZDXXXSWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743326 | |

| Record name | 3,6-Difluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-12-3 | |

| Record name | 3,6-Difluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Difluoropicolinonitrile: Properties, Synthesis, and Applications

Introduction

3,6-Difluoropicolinonitrile, identified by CAS Number 1214332-12-3, is a fluorinated pyridine derivative that has emerged as a highly valuable and versatile building block in modern synthetic chemistry.[1] Its unique electronic properties, stemming from the strategic placement of two fluorine atoms and a nitrile group on a pyridine core, make it an exceptional intermediate for the synthesis of complex heterocyclic scaffolds.[1] The presence of the electron-withdrawing nitrile group and the inherent electron deficiency of the pyridine ring, further amplified by the inductive effects of the fluorine substituents, renders the molecule particularly susceptible to specific chemical transformations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3,6-Difluoropicolinonitrile, with a focus on its practical applications for researchers in medicinal chemistry and drug development.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Physicochemical Data

The essential properties of 3,6-Difluoropicolinonitrile are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 1214332-12-3 | , |

| Molecular Formula | C₆H₂F₂N₂ | |

| Molecular Weight | 140.09 g/mol | |

| Synonyms | 3,6-Difluoro-2-pyridinecarbonitrile, QC-6510 | |

| Appearance | White to off-white solid (typical) | General Supplier Data |

| InChI Key | JSPRZDXXXSWLHX-UHFFFAOYSA-N |

Molecular Structure

The structure of 3,6-Difluoropicolinonitrile features a pyridine ring with fluorine atoms at the C3 and C6 positions and a nitrile group at the C2 position. This specific arrangement is key to its reactivity profile.

Caption: 2D structure of 3,6-Difluoropicolinonitrile.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 3,6-Difluoropicolinonitrile. While specific spectra depend on the acquisition conditions, the following provides an expected profile based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. These signals will appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling).

-

¹³C NMR: The carbon NMR will show six distinct signals for the six carbons of the pyridine ring and the nitrile group. The carbons attached to fluorine (C3 and C6) will exhibit large one-bond C-F coupling constants, appearing as doublets.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterization, expected to show two distinct signals for the non-equivalent fluorine atoms at the C3 and C6 positions.

-

Infrared (IR) Spectroscopy: Key vibrational modes include a sharp, strong absorption band around 2230-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch. Strong bands in the 1200-1000 cm⁻¹ region are expected for the C-F stretching vibrations.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (approximately 140.02).

Part 2: Synthesis and Manufacturing

The synthesis of 3,6-Difluoropicolinonitrile is typically achieved through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (HALEX) reaction. This approach is favored for its efficiency and scalability.

Synthetic Strategy: The HALEX Reaction

The most common and industrially viable route involves the conversion of a more readily available polychlorinated picolinonitrile precursor.[1] The chlorine atoms are displaced by fluorine using an alkali metal fluoride salt.

-

Causality of Reagent Choice:

-

Precursor: 3,6-Dichloropicolinonitrile is an ideal starting material due to the lower bond strength of C-Cl compared to C-F, making substitution feasible.

-

Fluoride Source: Potassium fluoride (KF) is often used due to its cost-effectiveness and reactivity. Cesium fluoride (CsF) can be used for more challenging substitutions as it is more soluble and provides a more "naked" and thus more nucleophilic fluoride anion, but it is more expensive.

-

Solvent: A high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is crucial. These solvents effectively solvate the potassium cation, leaving the fluoride anion more reactive, and can withstand the high temperatures required to drive the reaction to completion.[1]

-

Synthesis Workflow

The diagram below outlines the general workflow for the synthesis of 3,6-Difluoropicolinonitrile.

Caption: General workflow for HALEX synthesis.

Detailed Experimental Protocol

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

-

Reagent Charging: The flask is charged with 3,6-dichloropicolinonitrile (1.0 eq), spray-dried potassium fluoride (2.5-3.0 eq), and anhydrous DMSO.

-

Reaction Execution: The mixture is stirred and heated to 190-210°C under a nitrogen atmosphere. The reaction progress is monitored by GC-MS or TLC. The reaction typically requires several hours to reach completion.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully poured into ice-water. The resulting precipitate or aqueous mixture is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield 3,6-Difluoropicolinonitrile as a solid.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 3,6-Difluoropicolinonitrile is dominated by Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient. This effect is significantly enhanced by the strong electron-withdrawing capabilities of the nitrile group and the two fluorine atoms.[1] This electronic arrangement activates the ring towards attack by nucleophiles, making SNAr the primary pathway for its functionalization.[1]

-

Regioselectivity: The C6 position is generally more susceptible to nucleophilic attack than the C3 position. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitrile group, which more effectively stabilize the negative charge in the intermediate (Meisenheimer complex) formed during attack at C6.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including:

-

O-Nucleophiles: Alkoxides, phenoxides (e.g., sodium methoxide)

-

N-Nucleophiles: Amines (primary and secondary), anilines

-

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide)

-

SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The two-step addition-elimination SNAr mechanism.

-

Addition Step: The nucleophile attacks the electron-deficient carbon (typically C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination Step: The aromaticity is restored by the expulsion of a leaving group, which in this case is a fluoride ion. This step is typically fast.

Part 4: Applications in Research and Development

The facile and regioselective functionalization of 3,6-Difluoropicolinonitrile makes it a highly sought-after intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

A Privileged Scaffold in Medicinal Chemistry

The difluoropicolinonitrile core serves as a versatile starting point for building libraries of compounds for drug discovery screening. By selectively displacing one of the fluorine atoms, chemists can introduce a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The ability to introduce amine or ether linkages at the C6 position of 3,6-Difluoropicolinonitrile allows for the synthesis of compounds that can target the ATP-binding site of various kinases.

-

Other Biologically Active Agents: The nitrile group itself is a valuable pharmacophore. It is relatively stable metabolically and can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets.[2] Its presence, combined with the tunable substitution pattern of the pyridine ring, makes this scaffold suitable for developing inhibitors for a range of enzymes and receptors.[2]

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3,6-Difluoropicolinonitrile.

-

General Hazards: It is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore," Journal of Medicinal Chemistry, Available: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,6-Difluoropicolinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,6-difluoropicolinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide focuses on the most viable and scalable synthetic routes, with a primary emphasis on the nucleophilic aromatic substitution (SNAr) pathway, while also exploring alternative methodologies. Detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters are discussed to provide a thorough understanding of the synthesis of this important fluorinated heterocyclic compound.

Introduction: The Significance of 3,6-Difluoropicolinonitrile

Fluorinated organic molecules play a crucial role in modern medicinal and agricultural chemistry. The introduction of fluorine atoms into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 3,6-Difluoropicolinonitrile, with its unique substitution pattern on the pyridine ring, represents a valuable synthon for the construction of complex molecular architectures with enhanced biological activity. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a wide range of substituted picolinonitriles, which are prevalent in numerous bioactive compounds.

This guide will delve into the core synthetic strategies for the preparation of 3,6-difluoropicolinonitrile, providing both theoretical understanding and practical, field-proven insights to enable its efficient synthesis in a laboratory setting.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of 3,6-difluoropicolinonitrile reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Caption: Retrosynthetic analysis of 3,6-difluoropicolinonitrile.

The analysis highlights two main precursors: a di-halogenated picolinonitrile for a nucleophilic substitution approach and a di-amino picolinonitrile for a Balz-Schiemann reaction. While both routes are chemically sound, the Nucleophilic Aromatic Substitution (SNAr) pathway is generally preferred for its operational simplicity, higher potential yields, and scalability.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) - The Industrial Workhorse

The SNAr reaction is a powerful and widely used method for the introduction of nucleophiles, including fluoride ions, onto electron-deficient aromatic rings. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom in the 3,6-dichloropicolinonitrile precursor activates the ring towards nucleophilic attack, making this a highly favorable pathway.

Synthesis of the Precursor: 3,6-Dichloropicolinonitrile

A reliable supply of the starting material is paramount for any synthetic campaign. 3,6-Dichloropicolinonitrile can be synthesized from the commercially available 2,3,6-trichloropyridine. The process involves a nucleophilic substitution of the chlorine atom at the 2-position with a cyanide group.

Caption: Synthesis of 3,6-Dichloropicolinonitrile.

A patent describes the synthesis of 2-cyano-3,6-dichloropyridine from 2,3,6-trichloropyridine via an oxidation to the N-oxide, followed by cyanation and deoxygenation[1]. This multi-step approach aims to control the regioselectivity of the cyanation reaction.

The Fluorination Step: Halex Reaction

The conversion of 3,6-dichloropicolinonitrile to 3,6-difluoropicolinonitrile is achieved through a halogen exchange (Halex) reaction, a cornerstone of industrial fluorine chemistry. This reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source.

Mechanism of the SNAr Fluorination:

The reaction proceeds via a two-step addition-elimination mechanism. The fluoride ion, a potent nucleophile in aprotic polar solvents, attacks the electron-deficient carbon atoms at the 3- and 6-positions of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group yields the fluorinated product.

Caption: Simplified SNAr mechanism for difluorination.

Critical Parameters and Experimental Protocol:

| Parameter | Recommended Conditions | Rationale and Insights |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | KF is a cost-effective and readily available fluoride source. Anhydrous conditions are crucial to prevent the formation of hydroxy-pyridines as byproducts.[2][3][4] |

| Solvent | Aprotic polar solvents (e.g., Sulfolane, DMSO, DMF) | These solvents effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion. Sulfolane is often preferred for its high boiling point and stability at elevated temperatures. |

| Phase-Transfer Catalyst | Quaternary ammonium or phosphonium salts (e.g., Tetrabutylammonium chloride) | These catalysts facilitate the transfer of the fluoride ion from the solid phase (KF) to the organic phase, significantly accelerating the reaction rate.[2][5][6] |

| Temperature | 150-220 °C | High temperatures are generally required to overcome the activation energy of the C-Cl bond cleavage. The optimal temperature will depend on the chosen solvent and catalyst. |

| Reaction Time | 4-24 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or HPLC) to determine the point of completion. |

Step-by-Step Experimental Protocol:

-

Drying of KF: Potassium fluoride is dried under vacuum at 120-150 °C for several hours to remove any residual water.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is charged with anhydrous potassium fluoride (2.5-3.0 equivalents per chlorine atom) and a phase-transfer catalyst (0.1-0.2 equivalents).

-

Addition of Reactants: Anhydrous sulfolane is added, and the mixture is heated to the desired reaction temperature. A solution of 3,6-dichloropicolinonitrile in sulfolane is then added dropwise to the stirred suspension.

-

Reaction Monitoring: The reaction is maintained at the set temperature, and aliquots are periodically withdrawn and analyzed to monitor the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then subjected to vacuum distillation or recrystallization to isolate the pure 3,6-difluoropicolinonitrile.

Pathway II: The Balz-Schiemann Reaction - A Classical Alternative

The Balz-Schiemann reaction offers an alternative, albeit often more complex, route to aryl fluorides from aromatic amines.[7][8][9][10][11] This pathway would involve the synthesis of 3,6-diaminopicolinonitrile, followed by a double diazotization and subsequent fluorination.

Synthesis of the Precursor: 3,6-Diaminopicolinonitrile

The synthesis of 3,6-diaminopicolinonitrile is not widely reported and would likely require a multi-step sequence. A plausible approach could involve the reduction of a dinitro-picolinonitrile precursor, which itself would need to be synthesized. Given the challenges associated with the synthesis of the diamino precursor, this route is generally less favored for large-scale production.

The Double Balz-Schiemann Reaction

The core of this pathway is the conversion of the two amino groups to fluoro groups. This involves two key steps for each amino group:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Fluorination: The diazonium salt is then thermally or photochemically decomposed in the presence of a fluoride source, typically from a tetrafluoroborate or hexafluorophosphate counter-ion, to yield the aryl fluoride.

Caption: The Balz-Schiemann reaction pathway.

While mechanistically elegant, the Balz-Schiemann reaction often suffers from moderate yields and the need for careful control of reaction conditions due to the instability of diazonium salts. For a difunctionalized substrate like 3,6-diaminopicolinonitrile, achieving a high-yielding double Balz-Schiemann reaction would be a significant synthetic challenge.

Conclusion and Future Outlook

The synthesis of 3,6-difluoropicolinonitrile is most effectively and scalably achieved through the nucleophilic aromatic substitution of 3,6-dichloropicolinonitrile using potassium fluoride. This method, a classic example of a Halex reaction, benefits from the use of readily available and cost-effective reagents and is amenable to industrial-scale production. While the Balz-Schiemann reaction presents a viable alternative from a chemical standpoint, the challenges associated with the synthesis of the di-amino precursor and the inherent complexities of the reaction itself make it a less practical choice for large-scale synthesis.

Future research in this area may focus on the development of more efficient and milder fluorination conditions for the SNAr pathway, potentially through the use of novel catalyst systems or flow chemistry approaches. Such advancements would further enhance the accessibility of 3,6-difluoropicolinonitrile and other valuable fluorinated building blocks for the continued innovation in the pharmaceutical and agrochemical industries.

References

-

Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. ([Link])

-

Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Efficient Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. ([Link])

-

Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. ([Link])

-

Gouverneur, V., et al. (2025). A new route to nucleophilic substitution with potassium fluoride. Nature Catalysis. ([Link])

-

Khandelwal, M., et al. (2022). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. ChemistrySelect, 7(32), e202201739. ([Link])

-

Sanford, M. S., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2535–2546. ([Link])

-

Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. ([Link])

-

Wikipedia. Balz–Schiemann reaction. ([Link])

- CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid. ()

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. ([Link])

-

Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. ([Link])

- CN102942504A - Synthesis method of 3,6-dibromo phthalonitrile. ()

-

BYJU'S. Balz Schiemann Reaction Mechanism. ([Link])

-

Qiu, S., et al. (2019). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1471–1475. ([Link])

-

Fluorinated dihydropyridines as candidates to block L-type voltage-dependent calcium channels. Journal of Biomolecular Structure and Dynamics. ([Link])

- CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile. ()

-

Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. ([Link])

-

Britton, R. Fluorination Strategies. ([Link])

- CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids. ()

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. ([Link])

- US20230286918A1 - Manufacturing process for 3,5-dichloropicolinonitrile for synthesis of vadadust

-

Enamine. synthesis of fluorinated building blocks at Enamine. ([Link])

- WO2022096015A1 - Method for preparing 3,6-diaminopyrazine-2,5-dicarboxylic acid and synthetic intermedi

-

Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. ([Link])

-

Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. ([Link])

-

Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. ([Link])

-

Synthesis of Difluorinated Halohydrins by the Chemoselective Addition of Difluoroenolates to α-Haloketones. The Journal of Organic Chemistry. ([Link])

-

The route for the synthesis of compound 3-6 reagents and conditions. ResearchGate. ([Link])

-

Synthesis of 3,6-dichloropicolinic acid. PrepChem. ([Link])

-

The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Central European Journal of Energetic Materials. ([Link])

-

3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank. ([Link])

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. ([Link])

- CN111285811B - Preparation method of 3, 6-dihydroxypyridazine. ()

-

Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem. ([Link])

-

A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules. ([Link])

Sources

- 1. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]

- 2. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 11. byjus.com [byjus.com]

Spectroscopic data (NMR, IR, MS) of 3,6-Difluoropicolinonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Difluoropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 3,6-Difluoropicolinonitrile, a difluorinated derivative of a pyridine nitrile, represents a valuable synthetic building block. Its unique electronic and steric properties make it an attractive scaffold for developing novel agrochemicals, pharmaceuticals, and functional materials.

However, the promise of any novel compound is predicated on its unambiguous structural confirmation and purity assessment. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the spectroscopic characterization of 3,6-Difluoropicolinonitrile. As direct, published spectra for this specific molecule are not widely available[1], we will instead build a robust analytical model based on first principles and data from structurally analogous compounds. This approach not only predicts the expected spectral features but also explains the underlying chemical principles, empowering researchers to confidently acquire and interpret their own data.

Part 1: Predicted Spectroscopic Profile

This section details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,6-Difluoropicolinonitrile. The predictions are grounded in established spectroscopic theory and comparative data from related fluoropyridine and nitrile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For a fluorinated compound like 3,6-Difluoropicolinonitrile, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum will be defined by two protons on the pyridine ring. Their chemical shifts and coupling patterns are dictated by the strong electron-withdrawing effects of the two fluorine atoms, the nitrile group, and the ring nitrogen.

-

H4 and H5 Protons: We anticipate two signals, each corresponding to one proton. The proton at the 5-position (H5), being ortho to a fluorine atom (at C6), is expected to be a doublet of doublets. It will exhibit a standard ortho ¹H-¹H coupling (³JHH) with H4 and a larger ortho ¹H-¹⁹F coupling (³JHF). The proton at the 4-position (H4) will also be a doublet of doublets, showing ortho coupling to H5 and a meta ¹H-¹⁹F coupling (⁴JHF) to the fluorine at C6. The fluorine at C3 will also induce smaller, long-range couplings.

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[2][3][4] The chemical shift range is vast, minimizing signal overlap.[2][5]

-

F3 and F6 Signals: Two distinct signals are expected for the two fluorine nuclei. Fluorine atoms on pyridine rings exhibit chemical shifts that are highly dependent on their position relative to the nitrogen and other substituents.[6] Each signal will likely appear as a doublet, split by the other fluorine nucleus (⁴JFF) and further split by couplings to the aromatic protons (³JHF and ⁴JHF). The wide dispersion of ¹⁹F chemical shifts makes this technique excellent for confirming the presence and specific environment of each fluorine atom.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and critical information about the electronic environment of each carbon atom. A key feature will be the observation of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for assignment.

-

Aromatic Carbons (C2-C6): Six distinct signals are expected. The carbons directly bonded to fluorine (C3 and C6) will appear as large doublets due to one-bond C-F coupling (¹JCF), which is typically in the range of 200-250 Hz. Other carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

-

Nitrile Carbon (CN): The nitrile carbon will appear as a characteristic signal in the 110-125 ppm range.[7] This signal may also exhibit small couplings to the fluorine atoms.

| Predicted NMR Data for 3,6-Difluoropicolinonitrile | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | ~7.5 - 8.5 |

| ¹⁹F | -70 to -170 (relative to CFCl₃) |

| ¹³C | Aromatic: ~110-165 |

| Nitrile: ~110-120 |

Note: These are estimated values. Actual shifts and couplings will depend on the solvent and experimental conditions.[6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[8][9][10]

-

C≡N Stretch: The most diagnostic peak will be the nitrile (C≡N) stretching vibration. For aromatic nitriles, this appears as a strong, sharp absorption in the 2220-2240 cm⁻¹ region.[11][12][13] Its intensity and sharp nature make it an unmistakable marker for the nitrile group.[7][12]

-

Aromatic Vibrations:

-

C-F Stretch: Strong absorptions due to C-F stretching are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

| Predicted IR Absorptions for 3,6-Difluoropicolinonitrile | | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | Nitrile (C≡N) | Stretch | 2220 - 2240 (Strong, Sharp) | | Aromatic C-H | Stretch | 3050 - 3150 (Medium) | | Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 (Multiple, Medium-Strong) | | Carbon-Fluorine (C-F) | Stretch | 1000 - 1300 (Strong) |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. The molecular formula of 3,6-Difluoropicolinonitrile is C₆H₂F₂N₂.

-

Molecular Ion (M⁺•): Using high-resolution mass spectrometry (HRMS), the expected exact mass of the molecular ion can be calculated and measured, providing unambiguous confirmation of the elemental composition.

-

Monoisotopic Mass: 140.0186 Da.[1]

-

-

Fragmentation Pattern: In Electron Ionization (EI) mode, the molecular ion is expected to be relatively stable due to the aromatic ring.[15] Key fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen or side groups.[15][16][17]

-

Loss of HCN: A common fragmentation for pyridine-containing compounds.

-

Loss of F• or HF: Loss of a fluorine radical or hydrogen fluoride.

-

Loss of CN•: Cleavage of the nitrile group.

-

| Predicted Mass Spectrometry Data for 3,6-Difluoropicolinonitrile | |

| Ion | m/z (Nominal Mass) |

| [C₆H₂F₂N₂]⁺• | 140 |

| [C₅H₂FN₂]⁺ | 113 |

| [C₆HF₂N]⁺• | 113 |

| [C₅H₂F₂N]⁺ | 115 |

Part 2: Experimental Protocols and Workflows

To ensure the acquisition of high-quality, reliable data, adherence to validated experimental protocols is critical. The following sections provide step-by-step methodologies for the spectroscopic analysis of a solid sample like 3,6-Difluoropicolinonitrile.

General Sample Preparation

Trustworthiness: Purity of the sample is paramount. Before analysis, ensure the sample is homogenous and dry. If necessary, purify by recrystallization or column chromatography and confirm purity by a preliminary technique like TLC or LC-MS.

-

Weighing: Accurately weigh approximately 5-10 mg of the sample for NMR and 1-2 mg for MS and IR analysis.

-

Solvent Selection: Choose an appropriate deuterated solvent for NMR (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice can affect chemical shifts, so consistency is key.[6] For MS, a high-purity volatile solvent like methanol or acetonitrile is suitable. For IR, the sample can often be analyzed neat.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for obtaining and integrating multi-technique spectroscopic data.

Caption: Integrated workflow for the spectroscopic characterization of 3,6-Difluoropicolinonitrile.

Detailed Methodologies

NMR Spectroscopy Protocol (400 MHz Spectrometer)

-

Preparation: Dissolve ~5 mg of sample in ~0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the probe.

-

Acquire a standard ¹H spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F channel. Use an external reference if necessary (e.g., CFCl₃).

-

Acquire a proton-decoupled ¹⁹F spectrum with 64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C{¹H} spectrum using a standard pulse program (e.g., zgpg30).

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6] Integrate signals and measure chemical shifts and coupling constants.

FT-IR Spectroscopy Protocol (ATR)

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (~1 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing: The resulting spectrum is typically displayed in percent transmittance. Identify and label the wavenumbers of key absorption bands.

High-Resolution Mass Spectrometry Protocol (LC-MS ESI-QTOF)

-

Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Acquisition: Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500) for several minutes to obtain an averaged, high-resolution spectrum.

-

Analysis: Use the instrument software to determine the exact mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern if MS/MS data is acquired.

Conclusion

While a readily available, complete dataset for 3,6-Difluoropicolinonitrile is elusive, a comprehensive and reliable spectroscopic profile can be confidently predicted. The combination of multi-nuclear NMR, FT-IR, and HRMS provides a self-validating system for structural confirmation. The key identifiers are the unique two-proton system in the ¹H NMR, the two distinct signals in the ¹⁹F NMR, the strong C≡N stretch in the IR spectrum at ~2230 cm⁻¹, and the accurate molecular ion peak at m/z 140.0186 in the HRMS. By following the detailed protocols outlined in this guide, researchers can generate high-quality data to unequivocally verify the structure and purity of this valuable fluorinated building block, ensuring the integrity of their subsequent research and development efforts.

References

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26–30. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989. Retrieved from [Link]

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 26-30. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-difluoropicolinonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

-

ResearchGate. (n.d.). 31 P NMR spectrum of 6a (top): a quintet of triplets and 7a (bottom). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubMed Central. (n.d.). Plasma-Microdroplet Fusion for Online Post-Column Epoxidation: Toward Deep Lipidomics on Unmodified Mass Spectrometers. Retrieved from [Link]

-

PubMed Central. (n.d.). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]

-

PubMed. (n.d.). Improved detection limits in an organic mass spectrometer using a combination of matrix free FAB and photodiode array detection. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,5-Difluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

-

ResearchGate. (n.d.). The route for the synthesis of compound 3-6 reagents and conditions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

Sources

- 1. PubChemLite - 3,6-difluoropicolinonitrile (C6H2F2N2) [pubchemlite.lcsb.uni.lu]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. fiveable.me [fiveable.me]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. scribd.com [scribd.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Incorporation of Fluorine in Picolinonitrile Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Emergence of Fluorinated Picolinonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for optimizing the pharmacological profiles of therapeutic agents.[1][2] Among these, fluorinated picolinonitriles—pyridine rings substituted with both a cyano group and at least one fluorine atom—have emerged as particularly valuable building blocks. The unique electronic properties of fluorine, when combined with the reactivity of the nitrile group and the inherent biological relevance of the pyridine core, create a powerful synergy for medicinal chemists.

This technical guide provides an in-depth exploration of fluorinated picolinonitriles, moving beyond a simple recitation of facts to offer field-proven insights into their synthesis, reactivity, and application in drug development. We will delve into the causal relationships that underpin experimental choices and provide self-validating protocols for key methodologies.

The strategic placement of a fluorine atom on the picolinonitrile scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen while introducing significant electronic perturbations.[4] This can lead to:

-

Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.[3]

-

Modulated Lipophilicity: The introduction of fluorine can alter a molecule's lipophilicity, impacting its solubility, membrane permeability, and oral bioavailability.[3]

-

Increased Binding Affinity: The polarized C-F bond can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.[5]

-

Altered pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, influencing a compound's ionization state at physiological pH and thus its absorption and distribution.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage these properties through the synthesis and application of fluorinated picolinonitriles.

Core Synthetic Strategies: Accessing the Fluorinated Picolinonitrile Scaffold

The synthesis of fluorinated picolinonitriles relies on a toolkit of established and innovative organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we will explore two primary strategies with detailed, field-tested protocols.

Diazotization-Fluorination of Aminopicolinonitriles

A classic and reliable method for introducing a fluorine atom onto an aromatic ring is through the Balz-Schiemann reaction or related diazotization-fluorination sequences. This approach is particularly useful for the synthesis of 5-fluoro-2-cyanopyridine.

Experimental Protocol: Synthesis of 2-Cyano-5-fluoropyridine

-

Step 1: Diazotization

-

In a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 175 mL of 40% fluoroboric acid (HBF₄).

-

While stirring, add 38.6 g (0.3 mol) of 2-cyano-5-aminopyridine in portions, ensuring the temperature is controlled.

-

Cool the resulting mixture in an ice-salt bath to between -10 °C and -5 °C.

-

Slowly add a saturated aqueous solution of 21.6 g (0.315 mol) of sodium nitrite (NaNO₂), maintaining the temperature below -5 °C.

-

Continue stirring for 1 hour at this temperature, during which a white solid diazonium salt will precipitate.

-

Store the reaction mixture in a refrigerator overnight to ensure complete precipitation.

-

-

Step 2: Thermal Decomposition

-

Filter the precipitated diazonium salt under vacuum and wash with cold anhydrous ether and anhydrous ethanol until the solid is nearly colorless.

-

Dry the diazonium salt in a vacuum oven to a constant weight.

-

In a separate 500 mL four-necked round-bottom flask, add 150 mL of petroleum ether.

-

Add the dried diazonium salt in portions to the petroleum ether.

-

Slowly heat the flask to 80 °C and maintain at reflux for approximately 30 minutes. Vigorous decomposition will occur, releasing nitrogen (N₂) and boron trifluoride (BF₃) gas.

-

Continue refluxing for an additional 30 minutes to ensure complete decomposition.

-

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture and adjust the pH to approximately 7 with aqueous ammonia.

-

Separate the aqueous phase.

-

Pass dry hydrogen chloride (HCl) gas through the petroleum ether solution to precipitate the hydrochloride salt of 2-cyano-5-fluoropyridine as a white solid.

-

The free base can be obtained by neutralization with a suitable base or by heating.

-

Causality Behind Experimental Choices:

-

Fluoroboric Acid: Serves as both the acid for diazotization and the source of the fluoride anion.

-

Low Temperature: Diazonium salts are unstable and can decompose explosively at higher temperatures. Maintaining a low temperature during their formation is critical for safety and yield.

-

Petroleum Ether: Provides a non-polar medium for the thermal decomposition, which helps to control the reaction rate.

Diagram: Synthesis of 2-Cyano-5-fluoropyridine via Diazotization

Caption: Synthetic workflow for 2-cyano-5-fluoropyridine.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is a powerful and versatile method for introducing fluorine onto an activated pyridine ring. This approach typically involves the displacement of a suitable leaving group, such as a chlorine or bromine atom, by a fluoride source. The presence of the electron-withdrawing cyano group activates the pyridine ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 2-Cyano-3-fluoropyridine

-

Step 1: Reaction Setup

-

In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dichloropyridine (1 equivalent), potassium fluoride (KF, 2-3 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).

-

Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

-

Step 2: Reaction

-

Heat the reaction mixture to a temperature between 120 °C and 150 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyano-3-fluoropyridine.

-

Causality Behind Experimental Choices:

-

Potassium Fluoride: A common and cost-effective source of fluoride ions.

-

Phase-Transfer Catalyst: Facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.

-

Polar Aprotic Solvent: These solvents effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion.

Diagram: Nucleophilic Aromatic Substitution for Fluorination

Caption: General workflow for SNAr-based fluorination.

Reactivity and Applications in Drug Synthesis

Fluorinated picolinonitriles are not merely synthetic targets but are highly valuable intermediates due to the reactivity of both the fluorine and cyano functionalities.

Nucleophilic Displacement of Fluorine

The fluorine atom in fluorinated picolinonitriles is an excellent leaving group in nucleophilic aromatic substitution reactions.[6] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to construct more complex molecular architectures. This reactivity is a cornerstone of their utility in medicinal chemistry.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. 2-Cyano-3-fluoropyridine serves as a key building block for the synthesis of compounds targeting various kinases, such as Janus kinases (JAKs) implicated in inflammatory diseases.[7] For example, the fluorine at the 3-position can be displaced by a primary or secondary amine to install a side chain crucial for binding to the ATP-binding pocket of the kinase.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, including:

-

Carboxylic acids: via hydrolysis

-

Amines: via reduction

-

Tetrazoles: via reaction with azides

These transformations further expand the synthetic utility of fluorinated picolinonitriles, allowing for the introduction of diverse pharmacophoric groups.

Biological Activities and Structure-Activity Relationships

While the primary role of fluorinated picolinonitriles is often as a synthetic intermediate, the inherent biological activity of the cyanopyridine scaffold should not be overlooked. Cyanopyridine derivatives have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[8][9]

The introduction of fluorine can significantly modulate these activities. For instance, in a series of fluorinated nicotinonitriles, certain derivatives displayed potent DNA gyrase inhibitory activity, outperforming the standard drug ciprofloxacin.[10] This highlights the potential for fluorine to enhance the intrinsic activity of the cyanopyridine core.

Structure-Activity Relationship (SAR) Insights:

-

Position of Fluorine: The position of the fluorine atom on the pyridine ring can have a dramatic impact on biological activity. This is due to its influence on the electronic distribution of the ring and its potential to engage in specific interactions with the biological target.

-

Nature of Substituents: The nature of the substituents introduced via displacement of the fluorine atom is a critical determinant of activity and selectivity. A systematic exploration of different amine, ether, and thioether linkages is a common strategy in lead optimization.

-

Physicochemical Properties: As discussed earlier, the fluorine atom's impact on lipophilicity, metabolic stability, and pKa must be carefully considered in the context of the overall molecular properties required for a successful drug candidate.[3]

Quantitative Data Summary

| Compound | Synthetic Method | Key Reagents | Typical Yield | Reference |

| 2-Cyano-5-fluoropyridine | Diazotization-Fluorination | 2-Cyano-5-aminopyridine, HBF₄, NaNO₂ | ~64% | [5] |

| 2-Cyano-3-fluoropyridine | Nucleophilic Aromatic Substitution | 2,3-Dichloropyridine, KF, TBAB, DMSO | Variable | [7] |

Conclusion and Future Outlook

Fluorinated picolinonitriles represent a class of high-value building blocks in modern drug discovery. Their synthesis is accessible through well-established methodologies, and their reactivity provides a versatile platform for the construction of complex and diverse molecular libraries. The strategic incorporation of fluorine into the picolinonitrile scaffold allows for the fine-tuning of critical drug-like properties, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can anticipate the development of even more sophisticated and effective therapeutic agents derived from this privileged scaffold. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of fluorinated picolinonitriles in their quest for the next generation of innovative medicines.

References

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Exploring 2-Cyano-3-fluoropyridine: Properties, Applications, and Suppliers. (n.d.). LinkedIn. Retrieved January 16, 2026, from [Link]

-

The Role of Fluorinated Heterocycles: Focus on 2-Cyano-3-fluoropyridine. (n.d.). LinkedIn. Retrieved January 16, 2026, from [Link]

-

3-Cyano-2-fluoropyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.). Pipzine Chemicals. Retrieved January 16, 2026, from [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

-

A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie. Retrieved January 16, 2026, from [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules. Retrieved January 16, 2026, from [Link]

-

Discovery and mechanistic study of fluorine biochemistry. (n.d.). NIH RePORTER. Retrieved January 16, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022). Molecules. Retrieved January 16, 2026, from [Link]

-

2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Important Fluorinated Drugs in Experimental and Clinical Use. (2002). Journal of Fluorine Chemistry. Retrieved January 16, 2026, from [Link]

-

Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

-

2-Cyano-3-fluoropyridine: Synthesis, Properties, and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 16, 2026, from [Link]

-

Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (2021). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]

-

2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2022). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]

-

Review: Fluorine in Medicinal Chemistry. (2015). Journal of Fluorine Chemistry. Retrieved January 16, 2026, from [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025). Journal of Advanced Chemical Sciences and Industrial Applications. Retrieved January 16, 2026, from [Link]

-

Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. (2023). International Journal of Molecular Sciences. Retrieved January 16, 2026, from [Link]

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved January 16, 2026, from [Link]

-

Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (1999). Pharmazie. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. A review: Biological activities of novel cyanopyridine derivatives [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3,6-Difluoropicolinonitrile: A Technical Guide for Advanced Research

This technical guide delves into the potential applications of 3,6-difluoropicolinonitrile, a fluorinated heterocyclic building block poised for significant impact in medicinal chemistry, agrochemical synthesis, and materials science. While direct literature on this specific isomer is emerging, its structural motifs suggest a high potential for utility in various research and development endeavors. This document provides a comprehensive overview of its plausible synthesis, reactivity, and promising applications, drawing upon established principles of fluorine chemistry and the known reactivity of related compounds.

The Architectural Advantage: Understanding the 3,6-Difluoropicolinonitrile Scaffold

3,6-Difluoropicolinonitrile, with the chemical formula C₆H₂F₂N₂, is a pyridine ring substituted with two fluorine atoms at the 3- and 6-positions and a nitrile group at the 2-position.[1] The strategic placement of these functional groups imparts a unique electronic and steric profile, making it a highly attractive scaffold for several reasons:

-

Tunable Reactivity: The two fluorine atoms are electronically distinct. The fluorine at the 6-position is ortho to the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine at the 3-position is meta to the nitrogen and is generally less reactive towards nucleophiles, allowing for selective functionalization.

-

Modulation of Physicochemical Properties: The incorporation of fluorine atoms is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] The difluoro substitution pattern in 3,6-difluoropicolinonitrile offers a nuanced approach to modulating these properties.

-

Versatile Nitrile Handle: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.[4] This provides a gateway to a diverse range of molecular architectures.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₆H₂F₂N₂ | PubChem[1] |

| Molecular Weight | 140.09 g/mol | MedchemExpress[5] |

| Monoisotopic Mass | 140.0186 Da | PubChem[1] |

| XlogP (predicted) | 1.4 | PubChem[1] |

| CAS Number | 1214332-12-3 | ChemicalBook[6] |

Plausible Synthetic Pathways

Caption: Plausible synthesis of 3,6-Difluoropicolinonitrile via HALEX reaction.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3,6-difluoropicolinonitrile from 2,3,6-trichloropicolinonitrile.

Materials:

-

2,3,6-Trichloropicolinonitrile (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (3.0 eq)

-

Sulfolane (solvent)

-

Anhydrous Toluene

-

Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,3,6-trichloropicolinonitrile and sulfolane.

-

Stir the mixture under a nitrogen atmosphere and add spray-dried potassium fluoride.

-

Heat the reaction mixture to 180-220 °C and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter to remove inorganic salts.

-

Wash the filtrate with water to remove residual sulfolane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,6-difluoropicolinonitrile.

Rationale: The use of a polar aprotic solvent like sulfolane is crucial for solubilizing the potassium fluoride and facilitating the nucleophilic substitution. High temperatures are necessary to overcome the activation energy for the substitution of aryl chlorides.

Potential Applications in Research

Medicinal Chemistry: A Scaffold for Kinase Inhibitors and Beyond

The 2-cyanopyridine moiety is a common feature in a variety of bioactive molecules. The difluoro substitution pattern of 3,6-difluoropicolinonitrile makes it an attractive starting material for the synthesis of novel drug candidates, particularly in the area of kinase inhibitors.

The fluorine at the 6-position is activated towards nucleophilic displacement, allowing for the introduction of various amine or alcohol fragments, which are often key for establishing interactions with the hinge region of protein kinases.

Caption: Potential use of 3,6-Difluoropicolinonitrile in drug discovery.

Example Workflow: Synthesis of a Hypothetical Kinase Inhibitor Core

-

Nucleophilic Aromatic Substitution: React 3,6-difluoropicolinonitrile with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMSO or NMP) at elevated temperatures. This selectively displaces the fluorine at the 6-position.

-

Nitrile Transformation: The resulting 6-amino-3-fluoropicolinonitrile can then be further elaborated. For instance, the nitrile can be hydrolyzed to a picolinamide, which can act as a hydrogen bond donor/acceptor.

-

Cross-Coupling: The remaining fluorine at the 3-position can potentially be used as a handle for metal-catalyzed cross-coupling reactions, although this is generally more challenging than with chloro or bromo substituents.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Agrochemicals: A Building Block for Novel Herbicides and Pesticides

Fluorinated pyridines are a cornerstone of modern agrochemical research. The patent literature suggests that related compounds, such as 4-amino-3-chloro-5,6-difluoropicolinonitrile, are intermediates in the synthesis of herbicides. The 3,6-difluoro substitution pattern could be incorporated into new generations of agrochemicals to enhance their efficacy, selectivity, and environmental profile.

The reactivity of 3,6-difluoropicolinonitrile allows for its incorporation into complex molecules that can target specific biological pathways in weeds or pests. The metabolic stability conferred by the fluorine atoms can lead to longer-lasting activity in the field.

Materials Science: Precursor to Advanced Materials

The electron-deficient nature of the difluorinated pyridine ring, combined with the versatile chemistry of the nitrile group, makes 3,6-difluoropicolinonitrile a potential precursor for the synthesis of novel organic electronic materials. For example, it could be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The strong dipole moment and potential for intermolecular interactions could influence the self-assembly and charge-transport properties of these materials.

Key Experimental Protocols (Representative)

The following protocols are representative of the types of transformations that 3,6-difluoropicolinonitrile is expected to undergo, based on the known reactivity of similar fluorinated pyridines.

Protocol 1: Selective Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 6-amino-3-fluoropicolinonitrile derivative.

Materials:

-

3,6-Difluoropicolinonitrile (1.0 eq)

-

Desired amine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

In a sealed tube, dissolve 3,6-difluoropicolinonitrile in DMSO.

-

Add the desired amine followed by DIPEA.

-

Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Causality: The fluorine at the 6-position is more electrophilic due to the ortho- and para-directing effects of the ring nitrogen and the nitrile group, respectively, making it the preferred site for nucleophilic attack.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

Objective: To synthesize 3,6-difluoropicolinic acid.

Materials:

-

3,6-Difluoropicolinonitrile (1.0 eq)

-

6M Hydrochloric acid (HCl)

-

1,4-Dioxane

Procedure:

-

To a solution of 3,6-difluoropicolinonitrile in 1,4-dioxane, add 6M HCl.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

-

Adjust the pH of the aqueous residue to ~2-3 with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3,6-difluoropicolinic acid.

Trustworthiness: This is a standard and robust method for the hydrolysis of aryl nitriles. The progress of the reaction can be easily monitored, and the product can be isolated by straightforward extraction procedures.

Conclusion

3,6-Difluoropicolinonitrile represents a promising, yet underexplored, building block for chemical research. Its unique substitution pattern offers a combination of tunable reactivity and the ability to impart desirable physicochemical properties. While further research is needed to fully elucidate its potential, the principles of fluorine chemistry and the established utility of related compounds strongly suggest that 3,6-difluoropicolinonitrile will find valuable applications in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational framework for researchers looking to explore the potential of this versatile scaffold.

References

-

PubChem. 3,6-difluoropicolinonitrile. National Center for Biotechnology Information. [Link]

- Dow AgroSciences LLC. Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

- Ishihara Sangyo Kaisha, Ltd. Process for producing 2,6-difluorobenzonitrile.

- Bayer Aktiengesellschaft. 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

H. Lee et al. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 2017. [Link]

-

J. A. K. Jeschke. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry, 2018. [Link]

-

ResearchGate. The route for the synthesis of compound 3-6 reagents and conditions. [Link]

-

A. Krauze et al. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 2020. [Link]

- Merck & Co., Inc. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

S. M. Purser et al. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008. [Link]

-

J. Wang et al. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 2014. [Link]

-

ResearchGate. Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. [Link]

-

F. L. T. L. et al. Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. Frontiers in Pharmacology, 2022. [Link]

-

ResearchGate. Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions. [Link]

-

ResearchGate. The route for the synthesis of compound 3-6 reagents and conditions. [Link]

-

P. S. Fleming et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2016. [Link]

-

S. H. Cho et al. Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. Physical Chemistry Chemical Physics, 2023. [Link]

Sources

- 1. PubChemLite - 3,6-difluoropicolinonitrile (C6H2F2N2) [pubchemlite.lcsb.uni.lu]

- 2. US7943661B2 - Substituted 1,3-diphenylprop-2-en-1-one derivatives and preparation and uses thereof - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3,6-difluoropicolinonitrile | 1214332-12-3 [chemicalbook.com]

- 5. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]

- 6. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 3,6-Difluoropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Difluoropicolinonitrile is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its application, formulation, and shelf-life. This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability of 3,6-Difluoropicolinonitrile. While specific experimental data for this compound is not extensively available in public literature, this guide, written from the perspective of a Senior Application Scientist, details the necessary experimental protocols, explains the rationale behind these procedures, and offers insights into predicting its behavior based on the properties of analogous structures. The guide is structured to empower researchers to generate reliable and comprehensive data for their specific applications.

Introduction to 3,6-Difluoropicolinonitrile

3,6-Difluoropicolinonitrile is a substituted pyridine nitrile with the molecular formula C₆H₂F₂N₂. The presence of two fluorine atoms and a nitrile group on the pyridine ring significantly influences its electronic properties, reactivity, and intermolecular interactions. Fluorination is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The nitrile group is a versatile synthetic handle and can also participate in hydrogen bonding. Understanding the interplay of these functional groups is key to predicting and interpreting the solubility and stability of the molecule.